Scaffold Saturation: Isochroman (3,4-Dihydro) vs. Chromone (Δ3,4 Unsaturated) Core
The target compound incorporates a saturated isochroman core, whereas the closest crystallographically characterized analog, N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide, possesses a fully unsaturated chromone core [1]. Saturation of the C3–C4 bond eliminates ring conjugation, altering the electronic distribution of the lactone carbonyl and the spatial relationship between the carboxamide group and the fused benzene ring. In the chromone series, this unsaturated scaffold yields a measured Ki of 31 nM against human MAO-B [1]. The isochroman scaffold is expected to alter this interaction by introducing a single sp³ carbon at position 3, which can modulate the inhibitor's pre-organization within the active site and potentially affect the tight-binding character observed for chromone analogs [1].
| Evidence Dimension | Core scaffold saturation state and its effect on MAO-B binding geometry |
|---|---|
| Target Compound Data | Isochroman (3,4-dihydro-1H-2-benzopyran-1-one) core: sp³ carbon at C3; non-planar heterocyclic ring system |
| Comparator Or Baseline | N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide: chromone core with Δ3,4 double bond; fully planar; Ki = 31 nM for hMAO-B [1] |
| Quantified Difference | Structural: loss of planarity and conjugation; Ki shift magnitude unknown but mechanistically expected based on crystallographic binding mode requiring flat hydrophobic complementarity |
| Conditions | Human MAO-B enzymatic assay; crystal structure (PDB 6FWC) at 1.6–1.8 Å resolution [1] |
Why This Matters
The saturated scaffold may exhibit different reversible inhibition kinetics and metabolic stability compared to the chromone, offering a distinct pharmacological profile for lead optimization.
- [1] Reis J et al. Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs. J Med Chem. 2018;61(9):4203-4212. PDB 6FWC. Compound 3 (N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide) Ki = 31 nM. View Source
